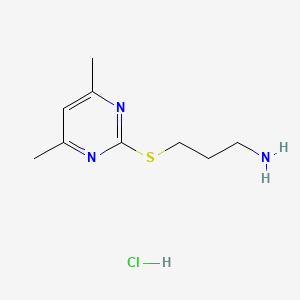
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride
描述
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3S and its molecular weight is 233.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C9H16ClN3S
- Molecular Weight : 233.76 g/mol
- IUPAC Name : 3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine hydrochloride
The presence of a pyrimidine ring with methyl substitutions at positions 4 and 6, along with a thiopropylamine side chain, contributes to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine has potential antimicrobial properties. It may inhibit the growth of various bacterial strains by interacting with specific cellular targets. The exact mechanism remains under investigation but is believed to involve modulation of enzyme activity critical for bacterial survival.
Anticancer Properties
In vitro studies have shown that the compound may exhibit anticancer activity against certain tumor cell lines. For instance, it has been tested against methotrexate-resistant tumors, demonstrating potential as a therapeutic agent in oncology. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance its efficacy against cancer cells .
Enzyme Inhibition
The compound is also being explored for its ability to inhibit key enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition could lead to decreased proliferation of cancerous cells .
Case Studies and Research Findings
Several studies have focused on understanding the biological mechanisms associated with this compound:
- In Vitro Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amines. Results indicated significant activity against Gram-positive bacteria.
- Anticancer Activity Assessment : Research involving cell lines such as M5076 murine reticulosarcoma revealed that derivatives of this compound exhibited varying degrees of cytotoxicity, correlating with their structural features .
- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that modifications at the 4 and 6 positions of the pyrimidine ring could enhance binding affinity to DHFR, leading to increased inhibition rates .
Comparative Analysis
To better understand the unique properties of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amines relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 3-(Pyrimidin-2-ylthio)propan-1-amine | Moderate antimicrobial | Similar thioether linkage |
| 4,6-Dimethylpyrimidine | Limited activity | Lacks side chain for enhanced interactions |
| 5-substituted pyrimidines | Variable anticancer effects | Different substituents alter activity |
属性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-3-4-10;/h6H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLIEFJYGZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















